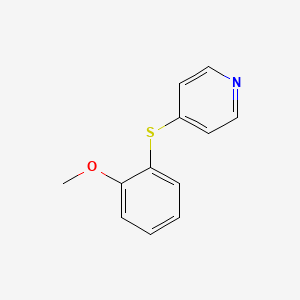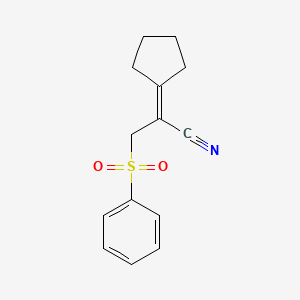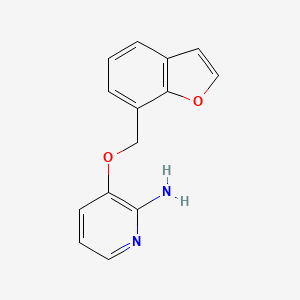![molecular formula C18H4Cl2F18Ge B12591905 Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-80-5](/img/structure/B12591905.png)
Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of germane (GeH4) and two dichlorobis groups attached to 2,4,6-tris(trifluoromethyl)phenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane to form 2,4,6-tris(trifluoromethyl)phenyl-lithium . This intermediate is then reacted with germane (GeH4) under controlled conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state species.
Substitution: The dichlorobis groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germane derivatives, while substitution reactions can produce a variety of functionalized germane compounds.
Applications De Recherche Scientifique
Chemistry: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is used in the synthesis of advanced materials and as a precursor for various organogermanium compounds .
Biology and Medicine: The compound’s unique structural features make it a candidate for research in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways related to oxidation, reduction, and substitution. These interactions are mediated by the presence of the germane and dichlorobis groups, which facilitate the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
2,4,6-Tris(trifluoromethyl)phenyl-lithium: A precursor in the synthesis of Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-.
2,4,6-Tris(trifluoromethyl)phenyl-boron compounds: These compounds share similar structural features and reactivity patterns.
Uniqueness: Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]- is unique due to the presence of germane and dichlorobis groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
650583-80-5 |
|---|---|
Formule moléculaire |
C18H4Cl2F18Ge |
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
dichloro-bis[2,4,6-tris(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C18H4Cl2F18Ge/c19-39(20,11-7(15(27,28)29)1-5(13(21,22)23)2-8(11)16(30,31)32)12-9(17(33,34)35)3-6(14(24,25)26)4-10(12)18(36,37)38/h1-4H |
Clé InChI |
ZSPYWXGELGBOJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)[Ge](C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

